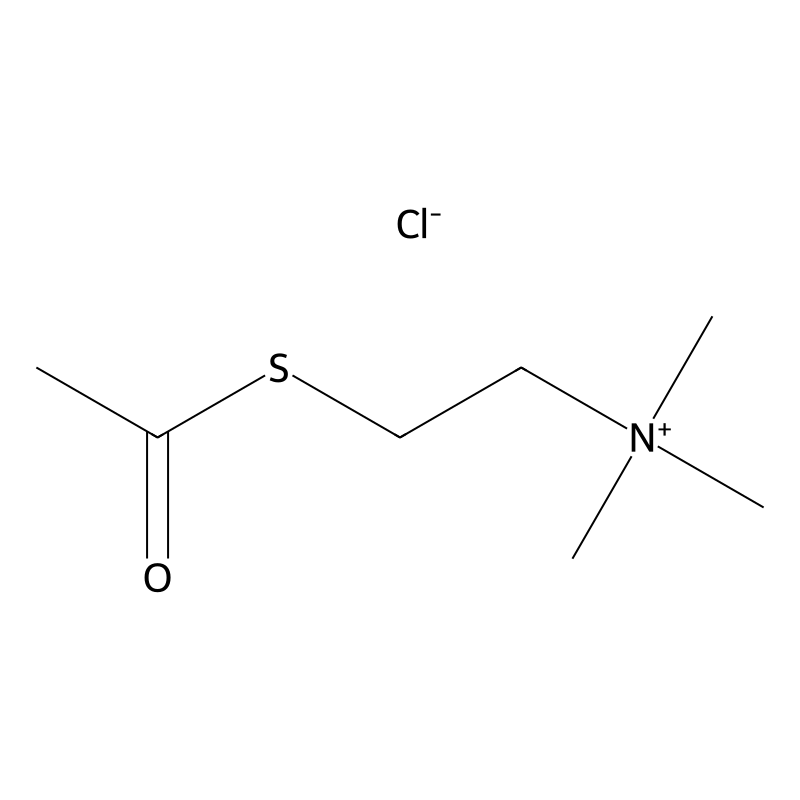Acetylthiocholine chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Substrate for Acetylcholinesterase (AChE):
- ACTCl serves as a substrate for AChE, an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system.
- By studying the rate of ACTCl hydrolysis by AChE, researchers can gain insights into the enzyme's activity and potential inhibitors for treating AChE-related diseases like Alzheimer's and myasthenia gravis. [Source: PubChem, ""]
Neuromuscular Junction Research:
- ACTCl mimics the action of ACh at the neuromuscular junction, the connection point between nerve cells and muscle fibers.
- Researchers use ACTCl to study neuromuscular transmission, test muscle contractility, and investigate the effects of various drugs on neuromuscular function. [Source: Sigma-Aldrich, ""]
Cholinergic System Investigations:
- The nervous system has a specific signaling pathway called the cholinergic system, where ACh acts as a key neurotransmitter.
- ACTCl can be used to activate cholinergic receptors, helping researchers understand their function and involvement in various physiological processes like memory, learning, and movement. [Source: ScienceDirect, "Acetylcholine Receptor Agonists: Correlation Between Molecular Structure and Activity"]
Toxicology Studies:
- ACTCl can induce cholinergic toxicity, a condition caused by excessive cholinergic activity.
- Researchers use ACTCl in controlled settings to study the mechanisms of cholinergic toxicity and develop antidotes for organophosphate poisoning, which disrupts AChE function. [Source: National Institutes of Health, ""]
Acetylthiocholine chloride is a synthetic compound with the chemical formula C₇H₁₆ClNOS. It is classified as a quaternary ammonium compound and serves as a substrate for the enzyme acetylcholinesterase. This compound is notable for its structural similarity to acetylcholine, which allows it to act as a pseudosubstrate in enzymatic assays, particularly in studies involving cholinesterase activity. Acetylthiocholine chloride is typically used in biochemical research to investigate enzyme kinetics and inhibition mechanisms due to its ability to produce thiocholine upon hydrolysis, which can be easily detected.
- ATC mimics ACh and binds to nicotinic acetylcholine receptors (nAChRs), leading to activation of these receptors []. nAChRs are involved in muscle contraction, neurotransmission, and cognitive function [].
- By binding to AChE, ATC helps researchers measure AChE activity. AChE inhibition is linked to various neurological disorders, so studying AChE-ATC interaction is valuable [].
Acetylthiocholine chloride undergoes hydrolysis when catalyzed by acetylcholinesterase. The reaction can be summarized as follows:
The thiocholine produced can then react with 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as Ellman's reagent, to form a yellow-colored product that can be quantified spectrophotometrically at 405 nm. This reaction is vital for measuring cholinesterase activity in various assays .
Acetylthiocholine chloride exhibits biological activity primarily through its interaction with acetylcholinesterase. It acts as a substrate for this enzyme, facilitating studies on enzyme kinetics and the effects of inhibitors. The hydrolysis of acetylthiocholine chloride by acetylcholinesterase generates thiocholine, which is then used to measure enzyme activity. The compound's activity is significant in neuropharmacology and toxicology, particularly in evaluating the effects of neurotoxic agents like insecticides on cholinergic signaling pathways .
Acetylthiocholine chloride can be synthesized through several methods:
- Quaternization Reaction: The most common method involves the reaction of thiocholine with acetyl chloride or acetic anhydride in the presence of a suitable base.
- Direct Synthesis: Acetylthiocholine can also be synthesized by reacting thiocholine with acetic acid under acidic conditions.
- Salt Formation: The chloride form is typically obtained by neutralizing the corresponding thiocholine base with hydrochloric acid .
These methods yield acetylthiocholine chloride in varying purities and require careful control of reaction conditions to ensure optimal yields.
Acetylthiocholine chloride has several applications:
- Enzyme Kinetics: It is widely used in research to study the kinetics of acetylcholinesterase and other related enzymes.
- Biosensors: The compound serves as a substrate in amperometric biosensors designed for detecting cholinesterase activity, which is crucial for assessing neurotoxic effects of various compounds .
- Pharmacological Research: Its ability to mimic acetylcholine makes it valuable in pharmacological studies aimed at understanding cholinergic signaling and developing therapeutic agents targeting cholinergic systems .
Studies involving acetylthiocholine chloride focus on its interactions with various inhibitors and activators of acetylcholinesterase. For instance:
- Inhibition Studies: Research has shown that common pesticides, such as carbaryl, inhibit the hydrolysis of both acetylcholine and acetylthiocholine chloride, allowing for comparative kinetic analyses .
- Electrochemical Detection: Amperometric techniques have been employed to evaluate the enzymatic hydrolysis of acetylthiocholine chloride, providing insights into its suitability as a substrate for biosensor applications .
These interaction studies are crucial for understanding how different substances affect cholinergic signaling and enzyme function.
Acetylthiocholine chloride shares similarities with several other compounds, particularly those involved in cholinergic signaling. Below are some comparable compounds:
| Compound | Structure Similarity | Primary Use |
|---|---|---|
| Acetylcholine | High | Natural neurotransmitter |
| Butyrylthiocholine | Moderate | Substrate for butyrylcholinesterase |
| Propionylthiocholine | Moderate | Research on cholinergic systems |
| Methacholine | High | Cholinergic agonist used in pharmacology |
| Carbachol | Moderate | Cholinergic agonist used clinically |
Uniqueness of Acetylthiocholine Chloride
Acetylthiocholine chloride's uniqueness lies in its specific utility as an artificial substrate for measuring cholinesterase activity, which allows researchers to study enzyme kinetics without interference from natural substrates like acetylcholine. Its ability to generate a detectable product upon enzymatic action makes it an essential tool in biochemical assays .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








